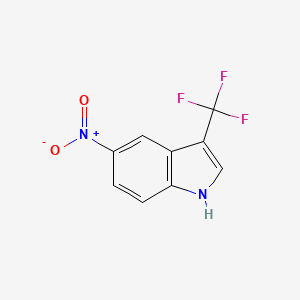

5-nitro-3-(trifluoromethyl)-1H-indole

CAS No.:

Cat. No.: VC13713340

Molecular Formula: C9H5F3N2O2

Molecular Weight: 230.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H5F3N2O2 |

|---|---|

| Molecular Weight | 230.14 g/mol |

| IUPAC Name | 5-nitro-3-(trifluoromethyl)-1H-indole |

| Standard InChI | InChI=1S/C9H5F3N2O2/c10-9(11,12)7-4-13-8-2-1-5(14(15)16)3-6(7)8/h1-4,13H |

| Standard InChI Key | XWZTZZPQCUUTRS-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)C(F)(F)F |

| Canonical SMILES | C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)C(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

5-Nitro-3-(trifluoromethyl)-1H-indole (C₉H₅F₃N₂O₂) possesses a molecular weight of 230.14 g/mol. The indole core consists of a bicyclic structure with a benzene ring fused to a pyrrole ring. The nitro (-NO₂) and trifluoromethyl (-CF₃) substituents introduce electron-withdrawing effects, significantly altering the compound’s reactivity and interaction potential. The nitro group enhances electrophilic aromatic substitution reactivity, while the -CF₃ group contributes to metabolic stability and lipophilicity, traits advantageous in drug design.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₅F₃N₂O₂ |

| Molecular Weight | 230.14 g/mol |

| Key Substituents | -NO₂ (C5), -CF₃ (C3) |

| Aromatic System | Bicyclic (benzene + pyrrole) |

Synthesis and Manufacturing Approaches

Multi-Step Synthetic Routes

Biological Activity and Mechanistic Insights

Antibacterial Properties

Preliminary studies indicate that 5-nitro-3-(trifluoromethyl)-1H-indole disrupts bacterial cell membrane integrity, potentially through interactions with lipid bilayers or enzyme inhibition. The nitro group may act as a prodrug moiety, undergoing microbial nitroreductase-mediated activation to generate cytotoxic intermediates. This mechanism parallels nitroaromatic antibiotics like metronidazole, though the compound’s specificity toward Gram-positive or Gram-negative strains remains uncharacterized.

Applications in Pharmaceutical Development

Antibacterial Drug Candidates

The structural motif of 5-nitro-3-(trifluoromethyl)-1H-indole aligns with efforts to combat antibiotic resistance. Its dual substituents offer a template for designing broad-spectrum agents targeting efflux pumps or β-lactamase enzymes. Hybrid molecules combining this scaffold with quinolone or β-lactam moieties are under theoretical exploration.

Oncology Therapeutics

In anticancer drug discovery, the compound’s ability to induce ROS-mediated apoptosis positions it as a candidate for combination therapies with DNA alkylating agents or kinase inhibitors. Computational docking studies suggest high affinity for the ATP-binding pocket of PI3Kγ, a kinase implicated in tumor angiogenesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume